molecular formula C19H18Cl2N4O5 B10900553 5-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide

5-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B10900553
M. Wt: 453.3 g/mol
InChI Key: IFQLHDYIKKKJGB-UHFFFAOYSA-N
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Description

5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE is a synthetic organic compound characterized by its complex molecular structure, which includes chlorinated phenoxy groups, a nitro-substituted pyrazole, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with formaldehyde to form the 2,4-dichlorophenoxymethyl intermediate.

    Pyrazole Derivative Synthesis: Concurrently, 3,5-dimethyl-4-nitro-1H-pyrazole is synthesized through nitration of 3,5-dimethylpyrazole.

    Coupling Reaction: The phenoxy intermediate is then coupled with the pyrazole derivative under basic conditions to form the desired compound.

    Cyclization and Amide Formation: The final step involves cyclization and amide bond formation, typically using a dehydrating agent like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Hydrogen gas (H_2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium methoxide (NaOCH_3) or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or aldehydes derived from the methyl groups.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

Biologically, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro group and the pyrazole ring suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities present in its structure.

Mechanism of Action

The mechanism of action of 5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrazole ring are likely involved in binding to active sites, while the phenoxy group may enhance the compound’s lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar phenoxy structure.

    3,5-Dimethyl-4-nitropyrazole: A simpler analog that lacks the phenoxy and furan components.

    Furamide Derivatives: Compounds with similar furan and amide structures but different substituents.

Uniqueness

What sets 5-[(2,4-DICHLOROPHENOXY)METHYL]-N~2~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-2-FURAMIDE apart is its combination of multiple functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C19H18Cl2N4O5

Molecular Weight

453.3 g/mol

IUPAC Name

5-[(2,4-dichlorophenoxy)methyl]-N-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C19H18Cl2N4O5/c1-11-18(25(27)28)12(2)24(23-11)8-7-22-19(26)17-6-4-14(30-17)10-29-16-5-3-13(20)9-15(16)21/h3-6,9H,7-8,10H2,1-2H3,(H,22,26)

InChI Key

IFQLHDYIKKKJGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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